molecular formula C16H14ClNO B14318536 2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide CAS No. 106700-02-1

2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide

Cat. No.: B14318536
CAS No.: 106700-02-1
M. Wt: 271.74 g/mol
InChI Key: FRLUFXHJKYRUSS-UHFFFAOYSA-N
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Description

2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is an organic compound with a complex structure that includes both chloro and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide can be synthesized through the reaction of aniline with chloroacetyl chloride in the presence of a base such as glacial acetic acid . The reaction typically involves the following steps:

  • Dissolving aniline in glacial acetic acid.
  • Adding chloroacetyl chloride dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction typically occurs under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted acetamides.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products often include amines and alcohols.

Scientific Research Applications

2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylacetamide: Similar structure but lacks the phenylethenyl group.

    N-Phenylacetamide: Lacks both the chloro and phenylethenyl groups.

    N-(1-Phenylethenyl)acetamide: Lacks the chloro group.

Uniqueness

2-Chloro-N-phenyl-N-(1-phenylethenyl)acetamide is unique due to the presence of both chloro and phenylethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

106700-02-1

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-chloro-N-phenyl-N-(1-phenylethenyl)acetamide

InChI

InChI=1S/C16H14ClNO/c1-13(14-8-4-2-5-9-14)18(16(19)12-17)15-10-6-3-7-11-15/h2-11H,1,12H2

InChI Key

FRLUFXHJKYRUSS-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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